molecular formula C17H25N3O5S B3999157 2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE

2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE

Cat. No.: B3999157
M. Wt: 383.5 g/mol
InChI Key: WNHBGWHKODSHPZ-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a piperidinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Piperidinosulfonyl Group: This step involves the reaction of the nitro-substituted aromatic compound with piperidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or sulfur trioxide in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen or sulfonyl groups onto the aromatic ring.

Scientific Research Applications

2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinosulfonyl group can enhance binding affinity to biological targets. The overall effect is modulated by the compound’s ability to interact with and modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-nitrophenol: Similar structure but lacks the morpholine and piperidinosulfonyl groups.

    4-Nitro-2,6-xylenol: Similar aromatic core but different functional groups.

Uniqueness

2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and piperidinosulfonyl group enhances its potential for diverse applications compared to simpler analogs.

Properties

IUPAC Name

2,6-dimethyl-4-(4-nitro-2-piperidin-1-ylsulfonylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-13-11-18(12-14(2)25-13)16-7-6-15(20(21)22)10-17(16)26(23,24)19-8-4-3-5-9-19/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHBGWHKODSHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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